Specific Tracking of Reductive Benzanthracene Metabolism
The compound is the definitive labeled tracer for studying the enzymatic reduction of 7-formylbenz[a]anthracene to the carcinogenic benzylic alcohol Benz[a]anthracene-7-methanol. Horn et al. demonstrated that 7-formylbenz[a]anthracene undergoes reductive metabolism to this specific hydroxymethyl metabolite in rat liver cytosol in vitro and in vivo [1]. Unlike the parent hydrocarbon Benz[a]anthracene, which undergoes oxidative metabolism to epoxide intermediates , the 13C-labeled hydroxymethyl standard specifically quantifies the reductive pathway, providing a targeted tool unavailable with unlabeled or parent PAH standards.
| Evidence Dimension | Metabolic pathway specificity for quantification |
|---|---|
| Target Compound Data | 13C-labeled Benz[a]anthracene-7-methanol (specific to reductive pathway) |
| Comparator Or Baseline | Unlabeled Benz[a]anthracene (oxidative pathway to benz[a]anthracene-7,8-epoxide); Benz[a]anthracene-d12 (deuterated parent PAH standard) |
| Quantified Difference | Qualitative pathway differentiation: reductive vs. oxidative metabolism |
| Conditions | Rat liver cytosol in vitro; in vivo rat model (Horn et al., 2003) |
Why This Matters
Procuring the 13C-labeled metabolite specifically, rather than a generic PAH internal standard, is essential for accurate quantification of this distinct reductive metabolic pathway in carcinogenicity studies.
- [1] Horn J, Flesher JW, Lehner AF. The metabolism of formyl-substituted benzanthracenes to hydroxymethyl metabolites in rat liver in vitro and in vivo. Chem Biol Interact. 2003;145(1):17-32. View Source
